molecular formula C13H11N3O B1384242 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile CAS No. 929974-48-1

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile

Cat. No. B1384242
CAS RN: 929974-48-1
M. Wt: 225.25 g/mol
InChI Key: PBYMAPHHIKHDAU-UHFFFAOYSA-N
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Description

“3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile” is a heterocyclic compound. It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C13H11N3O. The InChI code is 1S/C13H11N3O/c14-6-10-12(17)11-5-8-3-1-2-4-9(8)7-16(11)13(10)15/h1-4,17H,5,7,15H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.25 . It’s a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Pharmaceutical Research

AOPC serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, containing both amino and nitrile groups, makes it a versatile precursor for the development of drugs with potential antibacterial, antifungal, and antiviral properties . The compound’s ability to undergo various chemical transformations allows researchers to create a diverse array of bioactive molecules.

Organic Material Synthesis

In the field of organic materials, AOPC can be utilized to create novel organic semiconductors. These materials are crucial for developing next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Natural Product Synthesis

AOPC is also instrumental in the synthesis of complex natural products. Its heterocyclic framework is found in many alkaloids and other natural compounds, which have a wide range of biological activities and therapeutic effects .

Kinase Inhibition

The structural motif of AOPC is similar to that found in many kinase inhibitors. Kinases are enzymes that play a significant role in signal transduction within cells, and their inhibition can lead to therapeutic effects in diseases like cancer .

Antioxidant Development

Researchers are exploring the use of AOPC in the development of antioxidants. Its chemical structure allows for the scavenging of free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Anti-inflammatory Agents

The compound’s framework is being studied for its potential use in creating anti-inflammatory agents. Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many chronic diseases .

Antitumor Activity

AOPC derivatives have shown promise in antitumor activity. By modifying the core structure, scientists aim to develop new compounds that can selectively target and inhibit the growth of cancer cells .

Enzyme Inhibitory Activity

Lastly, AOPC is a candidate for the synthesis of enzyme inhibitors. These inhibitors can regulate metabolic pathways and are essential for the treatment of various metabolic disorders .

properties

IUPAC Name

1-hydroxy-3-imino-10,10a-dihydro-5H-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-6-10-12(17)11-5-8-3-1-2-4-9(8)7-16(11)13(10)15/h1-4,11,15,17H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYMAPHHIKHDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=C(C(=N)N2CC3=CC=CC=C31)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140673
Record name 3-Amino-1,5,10,10a-tetrahydro-1-oxopyrrolo[1,2-b]isoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile

CAS RN

929974-48-1
Record name 3-Amino-1,5,10,10a-tetrahydro-1-oxopyrrolo[1,2-b]isoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Reactant of Route 2
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Reactant of Route 3
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Reactant of Route 4
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Reactant of Route 5
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
Reactant of Route 6
3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile

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